molecular formula C20H24N2O2 B4776740 1-phenyl-4-(3-propoxybenzoyl)piperazine

1-phenyl-4-(3-propoxybenzoyl)piperazine

Cat. No. B4776740
M. Wt: 324.4 g/mol
InChI Key: HBDZOZHBCCVCDS-UHFFFAOYSA-N
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Description

1-phenyl-4-(3-propoxybenzoyl)piperazine, commonly known as PPOP, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. PPOP belongs to the class of piperazine derivatives and has a molecular formula of C21H24N2O3.

Mechanism of Action

The mechanism of action of PPOP involves its interaction with the serotonin receptors in the brain. PPOP acts as a partial agonist of the 5-HT1A and 5-HT7 receptors, which results in the modulation of serotonin signaling. This modulation can lead to changes in neuronal activity, which can have an impact on mood and behavior.
Biochemical and Physiological Effects
Studies have shown that PPOP can have both biochemical and physiological effects. PPOP has been shown to increase serotonin levels in the brain, which can lead to changes in mood and behavior. PPOP has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using PPOP in lab experiments is its high affinity for serotonin receptors, which makes it a potential candidate for the development of new drugs for the treatment of psychiatric disorders. However, one of the limitations of using PPOP is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of PPOP. One potential direction is the development of new drugs for the treatment of psychiatric disorders based on the structure of PPOP. Another potential direction is the study of the long-term effects of PPOP on neuronal activity and behavior. Additionally, the study of the pharmacokinetics and pharmacodynamics of PPOP can provide valuable information for the development of new drugs.
Conclusion
In conclusion, PPOP is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. PPOP has been shown to have an affinity for serotonin receptors, which makes it a potential candidate for the development of new drugs for the treatment of psychiatric disorders. The synthesis of PPOP involves the reaction of 3-propoxybenzoyl chloride with 1-phenylpiperazine in the presence of a base such as triethylamine. Although there are limitations to using PPOP in lab experiments, its potential for future research makes it an important compound to study.

Scientific Research Applications

PPOP has been studied for its potential in various research applications such as neuroscience, pharmacology, and medicinal chemistry. PPOP has been shown to have an affinity for serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. This makes PPOP a potential candidate for the development of new drugs for the treatment of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(3-propoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-2-15-24-19-10-6-7-17(16-19)20(23)22-13-11-21(12-14-22)18-8-4-3-5-9-18/h3-10,16H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDZOZHBCCVCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenylpiperazin-1-yl)(3-propoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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